1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid
Overview
Description
LAS191859 is a potent antagonist of the CRTH2/DP2 receptor, which is involved in the inflammatory response. It has been studied for its potential use in treating conditions such as chronic asthma and systemic eosinophilia .
Mechanism of Action
Target of Action
LAS191859, also known as 1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid, is a potent and selective antagonist of the CRTh2 (Chemoattractant Receptor-Homologous Molecule expressed on Th2 cells) . This receptor is a G protein-coupled receptor expressed on leukocytes associated with asthma and allergy, such as eosinophils, mast cells, Th2-lymphocytes, and basophils .
Mode of Action
LAS191859 acts by binding to the CRTh2 receptor, thereby inhibiting its activation . It has a high affinity for the receptor, with an IC50 of 9.58 nM against human CRTh2 . This means that LAS191859 can effectively block the receptor’s activity at low nanomolar concentrations.
Biochemical Pathways
The primary biochemical pathway affected by LAS191859 is the prostaglandin D2 (PGD2) pathway . PGD2 is a pro-inflammatory mediator that binds to the CRTh2 receptor, triggering a cascade of inflammatory responses. By blocking the CRTh2 receptor, LAS191859 inhibits the downstream effects of PGD2, reducing inflammation .
Pharmacokinetics
LAS191859 is orally active, indicating that it can be absorbed through the gastrointestinal tract . One of the key features of LAS191859 is its long receptor residence time. It has a residence time half-life of 21 hours at CRTh2, which translates into a long-lasting in vivo efficacy that is independent of plasma levels .
Result of Action
The primary result of LAS191859’s action is the reduction of inflammation associated with asthma and allergies . It achieves this by blocking the CRTh2 receptor, thereby inhibiting the pro-inflammatory effects of PGD2 . This leads to a decrease in eosinophil shape change and chemotaxis, which are key processes in the inflammatory response .
Action Environment
The action of LAS191859 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and pH conditions . .
Preparation Methods
The synthesis of LAS191859 involves multiple steps, starting with the preparation of the core structure, which includes a pyrrolo[2,3-b]pyridine ring. The synthetic route typically involves the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Various functional groups, such as the trifluoromethyl group and the cyclopropylcarbonyl group, are introduced through substitution reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, followed by purification to achieve the desired purity
Chemical Reactions Analysis
LAS191859 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are commonly used to introduce or modify functional groups on the compound
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LAS191859 has several scientific research applications:
Chemistry: It is used as a tool compound to study the CRTH2/DP2 receptor and its role in inflammation.
Biology: It is used to investigate the biological pathways involved in eosinophil chemotaxis and shape change.
Medicine: It has potential therapeutic applications in treating chronic asthma and other inflammatory conditions.
Industry: It is used in the development of new anti-inflammatory drugs
Comparison with Similar Compounds
LAS191859 is unique in its high selectivity and potency for the CRTH2/DP2 receptor. Similar compounds include:
Fevipiprant: Another CRTH2 antagonist with similar applications in treating inflammatory conditions.
Ramatroban: A dual antagonist of the thromboxane A2 receptor and CRTH2 receptor.
LAS191859 stands out due to its long receptor residence time, which translates into long-lasting in vivo efficacy .
Properties
IUPAC Name |
2-[1-[2-[[cyclopropanecarbonyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-6-methylpyrrolo[2,3-b]pyridin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O3/c1-3-29(23(33)15-5-6-15)12-17-10-18(24(25,26)27)7-9-20(17)30-13-16(11-21(31)32)19-8-4-14(2)28-22(19)30/h4,7-10,13,15H,3,5-6,11-12H2,1-2H3,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBYKYDRYYERIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1)C(F)(F)F)N2C=C(C3=C2N=C(C=C3)C)CC(=O)O)C(=O)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does LAS191859 interact with its target, CRTh2, and what are the downstream effects of this interaction?
A1: LAS191859 acts as a CRTh2 antagonist, meaning it binds to the CRTh2 receptor and blocks the binding of its natural ligand, prostaglandin D2 (PGD2) []. This inhibition prevents the activation of downstream signaling pathways associated with CRTh2, including those involved in inflammation, allergic responses, and immune cell trafficking.
Q2: What is known about the pharmacokinetic and pharmacodynamic (PK/PD) properties of LAS191859, specifically its relationship to its long-lasting in vivo efficacy?
A2: Research indicates that LAS191859 exhibits a long receptor residence time, meaning it remains bound to the CRTh2 receptor for an extended period []. This prolonged binding contributes to its long-lasting in vivo efficacy, as it allows for sustained inhibition of CRTh2 signaling even after the drug concentration in the bloodstream has decreased. This characteristic is advantageous for therapeutic applications, potentially leading to a longer duration of action and reduced dosing frequency.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.